molecular formula C9H15N3O B1476320 3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2090944-16-2

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No. B1476320
CAS RN: 2090944-16-2
M. Wt: 181.23 g/mol
InChI Key: FVPIEESMJAWEKZ-UHFFFAOYSA-N
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Description

The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” makes H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Physical And Chemical Properties Analysis

The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also show potential as antiviral agents. Their unique structure allows them to interfere with the life cycle of various viruses, making them a valuable tool in the fight against viral diseases .

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them a promising area of research in the fight against malaria. Their ability to inhibit the growth of Plasmodium parasites, which cause malaria, has been documented in several studies .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown significant antimicrobial and antifungal activities. They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal drugs .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents. They can help relieve pain and reduce inflammation, making them beneficial for individuals with conditions like arthritis .

Anti-Alzheimer Applications

Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease. They can help improve cognitive function and slow the progression of the disease .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents. They can help manage symptoms of various psychiatric disorders, including schizophrenia .

Mechanism of Action

The compound “3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile” was found to be most potent among all the screened compounds . It could be used as an anti-cancer agent against cancer, rheumatoid arthritis .

Safety and Hazards

The compound “3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile” is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a promising future direction in this field.

properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPIEESMJAWEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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